molecular formula C14H16FNO2 B2369500 1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one CAS No. 2241131-27-9

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

Cat. No. B2369500
M. Wt: 249.285
InChI Key: IVWIAVIYNOKJGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The chemical reactions involving “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not explicitly mentioned in the available resources .

Scientific Research Applications

  • Synthesis of 1-(2-Fluorophenyl)pyrazoles

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
    • Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
    • Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
  • 1H-Pyrazolo[3,4-b]pyridines

    • Field : Biomedical Applications
    • Application : Pyrazolo[3,4-b]pyridines, which can be synthesized from similar compounds, have been described in more than 5500 references (2400 patents) up to date .
    • Method : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
    • Results : These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
  • Biological Activity

    • Field : Pharmacology
    • Application : Similar compounds have been shown to exhibit biological activity against certain types of cancer cells, as well as antibacterial and antifungal activity.
    • Method : The method of application is not specified in the source.
    • Results : The results indicate potential therapeutic applications for these compounds.
  • Synthesis of 1-(2-Fluorophenyl)pyrazoles

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
    • Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
    • Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained from this application are not specified in the source .
  • Synthesis of 1-(2-Fluorophenyl)pyrazoles

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of 1-(2-Fluorophenyl)pyrazoles .
    • Method : The compound is synthesized by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .
    • Results : The synthesis results in the corresponding 1-(2-fluorophenyl)pyrazoles .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • Method : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A .
    • Results : The compound showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Industry
    • Application : 1-(2-Fluorophenyl)piperazine is a compound that is used in the pharmaceutical industry .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained from this application are not specified in the source .

Safety And Hazards

The safety data sheet for a similar compound, (2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the research and development of “1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one” are not specified in the available resources .

properties

IUPAC Name

1-(2-fluorophenyl)-3-propanoylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c1-2-13(17)10-6-5-9-16(14(10)18)12-8-4-3-7-11(12)15/h3-4,7-8,10H,2,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWIAVIYNOKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-propanoylpiperidin-2-one

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